molecular formula C23H21N3O3 B11443243 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide

Cat. No.: B11443243
M. Wt: 387.4 g/mol
InChI Key: NRMYTKUWCSQJCL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a methylimidazo[1,2-a]pyridinyl moiety, and a phenoxyacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Attachment of the Phenoxyacetamide Group: The final step involves the coupling of the phenoxyacetamide group to the imidazo[1,2-a]pyridine core through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxyacetamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups attached.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H21N3O3/c1-16-12-13-26-20(14-16)24-22(17-8-10-18(28-2)11-9-17)23(26)25-21(27)15-29-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

NRMYTKUWCSQJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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